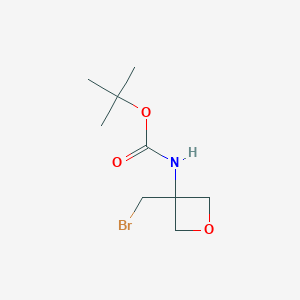![molecular formula C18H31Cl2N3O2S B2944918 N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE CAS No. 1396800-84-2](/img/structure/B2944918.png)
N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, a piperazine ring, and a thiophene moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiophene moiety, and the attachment of the cyclohexyl group. Common reagents used in these reactions include cyclohexylamine, thiophene-2-carboxylic acid, and various coupling agents. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-2-HYDROXY-2-[(OCTANOYLAMINO)METHYL]NONANAMIDE: Similar structure with different functional groups.
N-CYCLOHEXYL-2-HYDROXY-2-[(BENZO[D]THIAZOL-2-YLAMINO)METHYL]NONANAMIDE: Contains a benzo[d]thiazol moiety instead of thiophene.
Uniqueness
N-CYCLOHEXYL-2-{4-[2-HYDROXY-2-(THIOPHEN-2-YL)ETHYL]PIPERAZIN-1-YL}ACETAMIDE DIHYDROCHLORIDE is unique due to its combination of a cyclohexyl group, a piperazine ring, and a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S.2ClH/c22-16(17-7-4-12-24-17)13-20-8-10-21(11-9-20)14-18(23)19-15-5-2-1-3-6-15;;/h4,7,12,15-16,22H,1-3,5-6,8-11,13-14H2,(H,19,23);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIBYCAPHAEYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2944843.png)




![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)



![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl benzenecarboxylate](/img/structure/B2944856.png)


